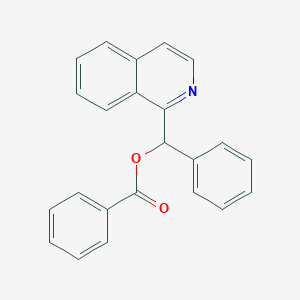

Isoquinolin-1-yl(phenyl)methyl benzoate

Description

Contextualization within Isoquinoline (B145761) and Benzoate (B1203000) Ester Chemistry

To understand the chemical nature of Isoquinolin-1-yl(phenyl)methyl benzoate, it is essential to first examine its constituent parts.

Isoquinoline Core: Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org First isolated from coal tar in 1885, isoquinoline and its derivatives are fundamental scaffolds in a vast number of natural alkaloids, such as papaverine (B1678415) and morphine. wikipedia.orgmasterorganicchemistry.com The isoquinoline nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. researchgate.netnih.govchemicalbook.comnih.govnih.gov

The chemical reactivity of isoquinoline is characterized by the electron-withdrawing nature of the nitrogen atom, which influences the electron density of the ring system. gcwgandhinagar.com This makes the C-1 position susceptible to nucleophilic attack. youtube.com The synthesis of the isoquinoline ring system can be achieved through various classical methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, each allowing for the construction of the core with different substitution patterns. wikipedia.orgpharmaguideline.com Modern synthetic methods continue to expand the diversity of accessible isoquinoline motifs. researchgate.netorganic-chemistry.org

Benzoate Ester Moiety: Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. researchgate.net They are characterized by the presence of a carbonyl group attached to an oxygen atom, which is in turn bonded to an alkyl or aryl group. Benzoate esters are prevalent in nature and are widely used in the fragrance industry due to their pleasant aromas. researchgate.net

The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com Other methods for preparing benzoate esters include the reaction of alcohols with benzoyl chloride. researchgate.net

The following table provides a summary of the key characteristics of the parent compounds:

| Property | Isoquinoline | Benzoic Acid |

| Formula | C₉H₇N | C₇H₆O₂ |

| Molar Mass | 129.16 g/mol | 122.12 g/mol |

| Appearance | Colorless hygroscopic liquid/solid | White crystalline solid |

| Melting Point | 26-28 °C | 122 °C |

| Boiling Point | 242 °C | 250 °C |

| Key Reactivity | Nucleophilic substitution at C-1 | Esterification at the carboxyl group |

Significance in Advanced Organic Synthesis Research

The significance of a complex molecule like this compound in advanced organic synthesis lies in its potential as a building block for more complex molecular architectures and as a scaffold for discovering new bioactive compounds. The combination of the biologically relevant isoquinoline core with a chiral center and an ester functionality presents several avenues for research.

Synthetic Utility: The ester group in this compound can serve as a handle for further chemical transformations. For instance, hydrolysis of the ester would yield (isoquinolin-1-yl)(phenyl)methanol, a chiral alcohol that could be a valuable intermediate in asymmetric synthesis. The development of synthetic routes to access such substituted isoquinoline derivatives is an active area of research. nih.govharvard.edu

A plausible, though not explicitly documented, synthesis of this compound would likely involve a multi-step process. One hypothetical route could start with the synthesis of (isoquinolin-1-yl)(phenyl)methanol. This could potentially be achieved through the reaction of isoquinoline-1-carbaldehyde (B1296187) with a phenyl Grignard reagent. Subsequent esterification of the resulting alcohol with benzoic acid, likely under Fischer esterification conditions or by using a more reactive derivative like benzoyl chloride, would yield the target compound.

Potential Applications: Given that numerous isoquinoline derivatives exhibit biological activity, it is conceivable that this compound could be investigated for its pharmacological properties. nih.govnih.govrsc.org The presence of the bulky phenyl and benzoate groups could influence its interaction with biological targets. Research into isoquinoline-1-carboxaldehyde derivatives has shown that substitutions on the isoquinoline ring can lead to compounds with significant antineoplastic activity. nih.gov

Overview of Research Trajectories for Complex Chemical Entities

The study of complex chemical entities like this compound is situated within broader trends in modern organic synthesis. These trends emphasize efficiency, selectivity, and sustainability.

Key Research Trends in Organic Synthesis

| Trend | Description | Relevance |

| Green Chemistry | Focuses on developing environmentally friendly processes by minimizing waste, using renewable resources, and employing safer solvents and reagents. | The synthesis of complex molecules is increasingly being designed to be more atom-economical and to reduce the use of hazardous materials. |

| Catalysis | The development of new and more efficient catalysts, including transition metal catalysts, organocatalysts, and biocatalysts, is a major driver of innovation in synthesis. | Catalytic methods enable the construction of complex molecular architectures with high precision and selectivity under milder reaction conditions. |

| Automation and AI | The use of automated synthesis platforms and artificial intelligence (AI) is accelerating the discovery and optimization of new reactions and synthetic routes. | AI can predict reaction outcomes and help design more efficient pathways to complex target molecules. |

| Medicinal Chemistry | A significant portion of organic synthesis research is directed towards the discovery and development of new therapeutic agents. | The synthesis of novel heterocyclic compounds remains a key strategy in the search for new drugs. nih.gov |

The exploration of novel molecular scaffolds that combine different pharmacophores, such as the isoquinoline and benzoate moieties in the target compound, is a common strategy in drug discovery. The continuous development of new synthetic methodologies provides the tools to construct such complex molecules with greater ease and efficiency, paving the way for the investigation of their properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

5468-02-0 |

|---|---|

Molecular Formula |

C23H17NO2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] benzoate |

InChI |

InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-20-14-8-7-9-17(20)15-16-24-21/h1-16,22H |

InChI Key |

OBNCXZIUMMLFJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isoquinolin 1 Yl Phenyl Methyl Benzoate

Classical and Modern Approaches to Ester Formation

The final step in the synthesis of Isoquinolin-1-yl(phenyl)methyl benzoate (B1203000) is the formation of the benzoate ester from its corresponding alcohol precursor, isoquinolin-1-yl(phenyl)methanol (B420216). This transformation can be accomplished through several well-established esterification and acylation methods.

Direct Esterification Techniques

Direct esterification methods involve the reaction of the alcohol with benzoic acid, typically in the presence of an acid catalyst.

Fischer-Speier Esterification: This acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid is a fundamental method for ester synthesis. masterorganicchemistry.com For sterically hindered alcohols like isoquinolin-1-yl(phenyl)methanol, driving the equilibrium towards the product is crucial. This can be achieved by using a large excess of one of the reactants or by removing water as it is formed. masterorganicchemistry.com However, the direct Fischer-Speier esterification of tertiary or highly hindered secondary alcohols can be sluggish and may require harsh conditions, potentially leading to side reactions. researchgate.net

Steglich Esterification: A milder and more efficient method for esterifying sterically demanding alcohols is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The use of DMAP significantly accelerates the reaction, allowing it to proceed under milder conditions and often providing high yields, even for acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for forming esters from tertiary alcohols, which are prone to elimination reactions under the acidic conditions of Fischer esterification. organic-chemistry.org

Yamaguchi Esterification: For particularly challenging esterifications involving sterically hindered alcohols and carboxylic acids, the Yamaguchi esterification offers a powerful solution. nih.govfrontiersin.orgorganic-chemistry.org This method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP. nih.govfrontiersin.orgorganic-chemistry.org The Yamaguchi protocol is known for its high yields and ability to overcome steric hindrance. nih.govfrontiersin.org

Table 1: Comparison of Direct Esterification Methods for Hindered Alcohols

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reported Yields (Similar Substrates) |

|---|---|---|---|---|---|

| Fischer-Speier | Benzoic acid, H₂SO₄ or other acid catalyst, excess alcohol or desiccant | Reflux | Inexpensive reagents | Harsh conditions, equilibrium limited, potential for side reactions | Moderate to good (65-97% for less hindered alcohols) masterorganicchemistry.com |

| Steglich | Benzoic acid, DCC, DMAP (catalytic) | Room temperature, CH₂Cl₂ | Mild conditions, high yields for hindered alcohols | Use of stoichiometric coupling agent (DCC) produces dicyclohexylurea byproduct | Good to excellent (up to 90% for hindered systems) youtube.com |

| Yamaguchi | Benzoic acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Room temperature, Toluene or THF | Excellent for highly hindered substrates, high yields | Use of stoichiometric activating and coupling agents | High (78-84% for challenging esterifications) nih.govfrontiersin.org |

Acylation Strategies

Acylation involves the reaction of the alcohol with an activated form of benzoic acid, such as benzoyl chloride.

Schotten-Baumann Reaction: This method involves the acylation of an alcohol with an acyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521). wikipedia.orgbyjus.comchemistnotes.com The base neutralizes the hydrochloric acid that is formed during the reaction, driving the reaction to completion. byjus.com The use of a two-phase system (an organic solvent for the reactants and an aqueous phase for the base) is common. wikipedia.org

DMAP-Catalyzed Acylation: The acylation of alcohols with acid anhydrides or acid chlorides can be effectively catalyzed by 4-(dimethylamino)pyridine (DMAP). nih.govutrgv.edu DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol. utrgv.edu This method is often faster and more efficient than the uncatalyzed reaction, especially for sterically hindered alcohols. nih.gov The addition of a non-nucleophilic base like triethylamine (B128534) is often used to scavenge the acid produced. nih.gov

Table 2: Comparison of Acylation Strategies for Hindered Alcohols

| Acylation Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reported Yields (Similar Substrates) |

|---|---|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride, aq. NaOH | Room temperature, biphasic system | Simple procedure, effective for many alcohols | Potential for hydrolysis of the acyl chloride | Good to excellent for phenols and less hindered alcohols blogspot.com |

| DMAP-Catalyzed | Benzoyl chloride or anhydride, DMAP, Et₃N | Room temperature, CH₂Cl₂ | Mild conditions, high efficiency for hindered alcohols, catalytic | DMAP is toxic | High (often >90%) nih.govuni-muenchen.de |

Utilization of Reissert Compound Chemistry

A key strategy for the synthesis of the precursor alcohol, isoquinolin-1-yl(phenyl)methanol, involves the application of Reissert compound chemistry.

Anionic Condensation Reactions of Isoquinoline (B145761) Reissert Compounds

The classical Reissert reaction involves the treatment of isoquinoline with an acyl chloride (such as benzoyl chloride) and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. jlu.edu.cn A significant advancement in this area is the use of a two-phase system (e.g., dichloromethane (B109758)/water) or anhydrous conditions with trimethylsilyl cyanide and a Lewis acid catalyst like aluminum chloride, which can lead to higher yields. researchgate.net

The crucial step for the synthesis of isoquinolin-1-yl(phenyl)methanol is the deprotonation of the Reissert compound at the C-1 position to form a stabilized anion. This anion can then undergo a condensation reaction with an aldehyde, such as benzaldehyde.

Mechanistic Aspects of Reissert-Type Transformations

The mechanism of the Reissert reaction begins with the acylation of the isoquinoline nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion. This forms the stable Reissert compound.

The C-1 proton of the Reissert compound is acidic and can be removed by a strong base (e.g., sodium hydride in DMF) to generate the Reissert anion. This anion is a potent nucleophile that readily adds to the carbonyl carbon of benzaldehyde, forming an alkoxide intermediate. Subsequent hydrolysis of this intermediate, typically under basic conditions, leads to the cleavage of the acyl and cyano groups and the formation of the desired isoquinolin-1-yl(phenyl)methanol.

Catalytic and Asymmetric Synthesis Development

The development of catalytic and asymmetric methods for the synthesis of 1-substituted isoquinolines, including chiral versions of isoquinolin-1-yl(phenyl)methanol, is an active area of research. These methods aim to improve efficiency, reduce waste, and provide access to enantiomerically pure compounds.

Asymmetric transfer hydrogenation of ketones and imines using iron-based catalysts has been developed as an environmentally friendlier alternative to ruthenium-based systems for producing enantioenriched alcohols and amines. organic-chemistry.org While specific application to 1-benzoylisoquinoline derivatives to directly form the chiral alcohol has not been detailed, the general methodology holds promise.

Furthermore, the development of new chiral catalysts, such as those derived from Cinchona alkaloids, for hydrogen atom transfer (HAT) reactions opens up possibilities for the stereoselective synthesis of complex molecules. organic-chemistry.org These catalysts can transfer their chiral information to create new stereocenters with high levels of selectivity. organic-chemistry.org The application of such catalytic systems to the synthesis of chiral isoquinoline derivatives could provide a direct route to enantiomerically enriched isoquinolin-1-yl(phenyl)methanol.

Table 3: Potential Asymmetric Catalytic Approaches

| Catalytic Method | Catalyst Type | Potential Application | Key Features | Reported Enantioselectivity (General) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iron(II)-based complexes | Reduction of 1-benzoylisoquinoline | Environmentally benign metal, high yields | Good to excellent for various ketones and imines organic-chemistry.org |

| Enantioselective Hydrogen Atom Transfer | Chiral Cinchona alkaloid derivatives | Stereoselective functionalization of isoquinoline precursors | High stereocontrol, catalyst recyclability | High for various radical reactions organic-chemistry.org |

| Asymmetric Addition to Quinolines | BINOL-derived Lewis acids | Enantioselective addition of nucleophiles to activated quinolines | High enantioselectivity for dihydroquinolone synthesis | Up to 90:10 e.r. for related systems organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is fundamental to the efficient assembly of the carbon-carbon bonds within the target molecule. These reactions offer high yields and functional group tolerance under relatively mild conditions.

Nickel catalysis provides a powerful and cost-effective alternative to palladium for cross-coupling reactions. nyu.edu A feasible strategy for synthesizing the key intermediate, (isoquinolin-1-yl)(phenyl)methanol, involves a nickel-catalyzed cross-coupling reaction. This approach would typically couple a 1-haloisoquinoline (e.g., 1-chloroisoquinoline) with a benzyl (B1604629) organometallic reagent.

Specifically, a Negishi-type coupling using a benzylzinc reagent is a well-established method. nih.govyoutube.com The reaction would be catalyzed by a nickel complex, often with a supporting ligand that is crucial for achieving high efficacy. Electron-rich phosphine (B1218219) ligands, for instance, have been shown to enhance the oxidative addition step, which is often rate-limiting. organic-chemistry.orgmit.edu The general mechanism involves the oxidative addition of the nickel(0) catalyst to the 1-haloisoquinoline, followed by transmetalation with the benzylzinc reagent and subsequent reductive elimination to form the C-C bond, yielding 1-benzylisoquinoline (B1618099). This intermediate can then be oxidized to the alcohol precursor.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Conditions

| Parameter | Description | Example |

| Nickel Catalyst | The primary catalytic species. | Ni(PCy₃)₂Cl₂ organic-chemistry.org |

| Ligand | Modulates the reactivity and stability of the catalyst. | Tricyclohexylphosphine (PCy₃) |

| Substrates | The coupling partners. | 1-chloroisoquinoline, Benzylzinc chloride |

| Solvent | The reaction medium. | Tetrahydrofuran (THF), Dioxane |

| Temperature | Reaction temperature. | Room temperature to 65°C |

Stereoselective Synthesis of Related Scaffolds and Chiral Precursors

Accessing enantiomerically pure Isoquinolin-1-yl(phenyl)methyl benzoate requires the stereoselective synthesis of its chiral alcohol precursor, (isoquinolin-1-yl)(phenyl)methanol. Asymmetric hydrogenation is a premier strategy for achieving this. wikipedia.org

This approach involves the reduction of a prochiral precursor, such as 1-benzoylisoquinoline or a related imine like 1-phenyl-3,4-dihydroisoquinoline. The reaction is performed using a chiral catalyst, typically based on iridium or rhodium complexed with a chiral phosphine ligand (e.g., MeOBiPhep, BINAP). mdpi.comresearchgate.net The choice of metal, ligand, and additives can provide high levels of enantioselectivity (e.e.), often exceeding 90%. wikipedia.orgmdpi.com For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines and related heterocycles is a well-documented method for producing chiral tetrahydroquinolines and isoquinolines. wikipedia.org The resulting chiral alcohol is then carried forward to the final esterification step.

Table 2: Key Factors in Asymmetric Hydrogenation for Chiral Precursor Synthesis

| Factor | Role in Stereoselectivity | Example System |

| Metal Center | Central atom of the chiral catalyst. | Iridium (Ir), Rhodium (Rh) |

| Chiral Ligand | Transfers chiral information to the substrate. | MeOBiPhep, BINAP, Diophep wikipedia.orgmdpi.com |

| Substrate | The molecule to be asymmetrically reduced. | 1-Benzoylisoquinoline |

| Hydrogen Source | Provides the hydrogen atoms for reduction. | H₂ gas, Transfer hydrogenation reagents |

Zinc-Promoted Transformations in Ester Synthesis

The final step in the synthesis is the esterification of the (isoquinolin-1-yl)(phenyl)methanol precursor with benzoic acid or one of its derivatives. Zinc-based catalysts are highly effective for this transformation, offering mild reaction conditions and good yields. acs.orgnih.gov

Zinc salts, such as zinc triflate (Zn(OTf)₂) or zinc acetate (B1210297) (Zn(OAc)₂), can function as Lewis acids to activate the carboxylic acid or an acyl donor. nih.govresearchgate.net This activation facilitates the nucleophilic attack by the alcohol. The reaction can be performed under solvent-free conditions or in a suitable solvent, sometimes with microwave irradiation to reduce reaction times. researchgate.net Alternatively, zinc clusters have been developed as highly active catalysts for transesterification, where an existing ester (e.g., methyl benzoate) reacts with the alcohol precursor to form the desired product. acs.org This method is notable for its efficiency and favorable environmental profile. acs.orgrsc.org

Purification and Isolation Methodologies in Synthesis

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. The typical workflow involves an initial workup followed by chromatographic separation.

Extraction: The crude reaction mixture is first subjected to a liquid-liquid extraction. This usually involves partitioning the mixture between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution to remove inorganic salts and water-soluble impurities. researchgate.net

Chromatography: The primary tool for purification is column chromatography. nih.gov The crude product from the extraction is loaded onto a stationary phase, most commonly silica (B1680970) gel. A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate), is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), impurities are separated from the final product based on their differential adsorption to the silica. Thin-Layer Chromatography (TLC) is used beforehand to determine the optimal solvent system and to monitor the separation process.

Crystallization: If the purified product is a solid, recrystallization can be employed as a final polishing step. google.comwikipedia.org The compound is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. As the solution cools, the solubility of the product decreases, causing it to form pure crystals while impurities remain dissolved in the solvent. google.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to deduce the connectivity of atoms and the spatial relationships between them, thereby constructing a detailed molecular picture.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), the number and arrangement of protons can be determined.

Detailed research findings on the ¹H NMR analysis of Isoquinolin-1-yl(phenyl)methyl benzoate (B1203000) are not currently available in the public domain based on extensive searches of scientific literature and databases.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Carbon (¹³C) NMR Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy offers insights into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment typically produces a single peak, revealing the complexity and symmetry of the carbon framework.

Specific ¹³C NMR spectroscopic data for Isoquinolin-1-yl(phenyl)methyl benzoate could not be located in published scientific literature.

| Carbon | Chemical Shift (δ, ppm) |

| Data Not Available | Data Not Available |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further refine the structural assignment, advanced NMR techniques such as two-dimensional (2D) NMR are employed. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

There are no publicly available research findings detailing the application of advanced NMR techniques like 2D NMR or NOESY for the structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the precise elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

While the molecular formula for this compound is established as C₂₃H₁₇NO₂, specific high-resolution mass spectrometry data confirming this formula could not be found in the available scientific literature.

| Parameter | Value |

| Molecular Formula | C₂₃H₁₇NO₂ |

| Calculated Exact Mass | Data Not Available |

| Measured Exact Mass | Data Not Available |

Ionization Techniques (e.g., ESI/APCI Dual)

The choice of ionization technique is crucial in mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods commonly used for organic molecules, which often produce intact molecular ions. The fragmentation pattern observed in the mass spectrum can then be used to deduce the structural components of the molecule.

Detailed information regarding the fragmentation pattern of this compound obtained through ESI or APCI mass spectrometry is not available in the current body of scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group absorbs IR radiation at a characteristic wavenumber range, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending).

While a specific, experimentally recorded IR spectrum for this compound is not publicly available in the cited literature, the expected characteristic absorption bands can be predicted based on the analysis of its constituent functional groups. The primary functional groups in this molecule are the ester group (C=O, C-O), aromatic rings (C=C, C-H), and the isoquinoline (B145761) C=N bond.

Key expected vibrational frequencies for this compound would include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands arise from the C-H vibrations of the phenyl and isoquinoline rings.

Ester C=O Stretching: A strong, sharp absorption band is expected in the region of 1725-1705 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon double bonds within the aromatic systems.

C-O Stretching: The ester C-O single bond stretches are expected to produce strong bands in the 1300-1100 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond of the isoquinoline ring would likely show an absorption band in the 1650-1550 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| > 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl, Isoquinoline) |

| 1725-1705 | Strong | C=O Stretch | Aromatic Ester |

| 1650-1550 | Medium | C=N Stretch | Isoquinoline Ring |

| 1600-1450 | Variable | C=C Stretch | Aromatic Rings |

| 1300-1100 | Strong | C-O Stretch | Ester |

| 900-675 | Strong | C-H Bending (Out-of-plane) | Aromatic Rings |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this compound. Therefore, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

The determination of this compound's crystal structure would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. The resulting data would allow for the precise measurement of:

The exact bond lengths and angles of the ester linkage and the connection to the isoquinoline ring.

Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Without experimental data, any discussion of the solid-state structure remains speculative. The publication of its crystal structure in future research would be a valuable contribution to the chemical sciences.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Pathways

The ester linkage in Isoquinolin-1-yl(phenyl)methyl benzoate (B1203000) is susceptible to hydrolysis under both acidic and basic conditions, a common characteristic of benzoate esters. wikipedia.orgnih.gov The stability of this linkage is a critical factor in the handling and biological activity of the compound.

Under acidic conditions, the hydrolysis of Isoquinolin-1-yl(phenyl)methyl benzoate is anticipated to proceed via a well-established mechanism for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the benzoate group, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The final step involves the elimination of the alcohol, isoquinolin-1-yl(phenyl)methanol (B420216), and the formation of benzoic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis

| Reactant | Catalyst | Products |

| This compound | Acid (e.g., HCl) | Benzoic acid and Isoquinolin-1-yl(phenyl)methanol |

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound, also known as saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (sodium benzoate) and the alcohol, isoquinolin-1-yl(phenyl)methanol. Subsequent acidification of the reaction mixture would protonate the carboxylate to give benzoic acid.

Table 2: Predicted Products of Base-Catalyzed Hydrolysis

| Reactant | Reagent | Initial Products |

| This compound | Base (e.g., NaOH) | Sodium benzoate and Isoquinolin-1-yl(phenyl)methanol |

Reactions Involving the Isoquinoline (B145761) Core

The isoquinoline nucleus is known to undergo electrophilic aromatic substitution, typically at positions 5 and 8. However, the presence of the bulky substituted methyl group at position 1 may sterically hinder these reactions. Nucleophilic substitution reactions on the isoquinoline ring are also possible, with a known preference for position 1. quora.com Given that this position is already substituted in the target molecule, such reactions would require harsh conditions and may not be synthetically useful.

Oxidation of the isoquinoline core can be challenging and may lead to ring cleavage under vigorous conditions. pharmaguideline.com Conversely, reduction of the isoquinoline ring system can be achieved using various reducing agents to yield dihydro- and tetrahydroisoquinoline derivatives. pharmaguideline.com The specific products formed would depend on the choice of reducing agent and reaction conditions.

Transformations at the Benzoate Ester Moiety

The benzoate ester group is a versatile functional handle that can be transformed into a variety of other functionalities.

One of the most common transformations is the reduction of the ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the benzoate ester to two primary alcohols: benzyl (B1604629) alcohol (from the acyl portion) and isoquinolin-1-yl(phenyl)methanol (from the alcohol portion). organic-chemistry.org

The ester can also react with organometallic reagents such as Grignard reagents. The addition of two equivalents of a Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of a tertiary alcohol at the carbonyl carbon, along with the release of the isoquinolin-1-yl(phenyl)methoxide anion. organic-chemistry.org

Reactivity at the Methylene (B1212753) Bridge and Stereochemical Implications

The methylene bridge in this compound is a benzylic position, which imparts enhanced reactivity to the C-H bonds at this site. researchgate.netacs.org This is due to the ability of the adjacent phenyl and isoquinoline rings to stabilize radical or ionic intermediates through resonance.

Reactions at this benzylic carbon can proceed through either radical or ionic pathways. For instance, free-radical bromination using N-bromosuccinimide (NBS) would be expected to selectively occur at this position. acs.org

The benzylic carbon is a stereocenter, meaning that reactions at this position can have significant stereochemical outcomes. The synthesis of related 1-benzylisoquinoline (B1618099) alkaloids often involves stereoselective reactions to control the configuration at this center. rsc.orgmdpi.com For this compound, reactions that proceed through a planar intermediate, such as an SN1 reaction or a radical reaction, could lead to a racemic mixture of products if the starting material is enantiomerically pure. Conversely, stereospecific reactions could be employed to retain or invert the stereochemistry.

Derivatization Strategies and Synthetic Transformations

The structural complexity of this compound offers multiple avenues for derivatization to generate a library of related compounds with potentially diverse biological activities.

Strategies for the synthesis and derivatization of the isoquinoline core are well-established and include methods such as the Bischler-Napieralski and Pictet-Spengler reactions for the construction of the isoquinoline ring itself. pharmaguideline.comresearchgate.net Post-synthesis modifications can include C-H functionalization to introduce new substituents on the aromatic rings.

The benzoate ester provides a handle for creating amide derivatives through aminolysis, or for generating other esters via transesterification. wikipedia.org The synthesis of various substituted isoquinolines has been achieved through versatile methods, including the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. harvard.edunih.gov Such strategies could potentially be adapted to create analogs of the target molecule. Furthermore, the synthesis of functionalized isoquinoline derivatives has been achieved through various catalytic methods, highlighting the potential for creating a diverse range of compounds based on this scaffold. mdpi.comorganic-chemistry.org

Table 3: Summary of Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Products |

| Isoquinoline Core | ||

| Reduction | H₂, Pd/C or NaBH₄ | Dihydro- or Tetrahydroisoquinoline derivatives |

| Benzoate Ester | ||

| Reduction | LiAlH₄ | Benzyl alcohol and Isoquinolin-1-yl(phenyl)methanol |

| Grignard Reaction | 2 eq. RMgX | Tertiary alcohol at the carbonyl carbon |

| Aminolysis | RNH₂ | Amide derivatives |

| Methylene Bridge | ||

| Radical Halogenation | NBS, radical initiator | Brominated derivative at the benzylic position |

Conversion to Isoquinolin-1-yl(phenyl)methanol and its Derivatives

There is no specific information available in the scientific literature detailing the hydrolysis or other cleavage methods for the conversion of this compound to isoquinolin-1-yl(phenyl)methanol. General protocols for ester hydrolysis, which can be either acid- or base-catalyzed, would theoretically be applicable. However, without experimental data, any discussion of reaction conditions, yields, or potential side reactions involving the isoquinoline or phenyl moieties would be purely speculative.

Introduction of Diverse Substituents via Functional Group Interconversions

Similarly, there are no documented studies on the functional group interconversions of this compound. Research on the introduction of substituents onto the isoquinoline or phenyl rings of this specific molecule, or transformations of the ester group to other functionalities, has not been published. While electrophilic aromatic substitution or nucleophilic aromatic substitution reactions are known for isoquinoline and benzene (B151609) rings, their application to this particular compound, and the influence of the bulky ester group on regioselectivity and reactivity, have not been investigated.

Due to the lack of specific research data, the creation of interactive data tables with detailed experimental findings is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like Isoquinolin-1-yl(phenyl)methyl benzoate (B1203000). These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, spectroscopic properties, and intermolecular interactions. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed for this purpose.

In studies of related isoquinoline (B145761) derivatives, DFT calculations have been used to determine these frontier molecular orbital energies. nih.gov For instance, in a study on isoquinoline-based chromophores, the HOMO and LUMO energies were calculated to be in the range of -5.7 to -6.2 eV and -1.9 to -3.1 eV, respectively, leading to HOMO-LUMO gaps of approximately 3.1 to 4.0 eV. nih.gov While specific values for Isoquinolin-1-yl(phenyl)methyl benzoate are not available in the literature, a similar range would be expected. The distribution of these orbitals would likely show the HOMO localized on the electron-rich isoquinoline and phenyl rings, while the LUMO may be distributed across the entire conjugated system, including the carbonyl group of the benzoate moiety.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method for determining the three-dimensional structure of molecules and exploring their potential energy surfaces. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often comparable to experimental methods like X-ray crystallography. uni-greifswald.deresearchgate.net

For this compound, a key aspect of its molecular geometry would be the relative orientations of the isoquinoline, phenyl, and benzoate groups. These orientations are determined by the torsional angles around the single bonds connecting these fragments. A DFT study on phenyl benzoate, a fragment of the target molecule, revealed that rotation around the C(=O)-O and C(=O)-C bonds has a relatively low energy barrier, suggesting conformational flexibility. nih.gov A full conformational analysis of this compound would involve systematically rotating these key dihedral angles to identify the global energy minimum and other low-energy conformers. This would provide a detailed picture of the molecule's preferred shape and the energy barriers between different conformations.

The choice of the DFT functional and basis set is crucial for obtaining accurate results. The B3LYP functional combined with a basis set like 6-31G* or larger is a common choice for organic molecules and has been shown to provide reliable geometric parameters. espublisher.comnih.gov The results of such calculations would be instrumental in understanding how the molecule packs in the solid state and how its shape influences its biological activity.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational studies could explore its formation and subsequent reactions. For example, the esterification reaction to form the benzoate ester could be modeled to understand the reaction pathway and the role of catalysts.

DFT calculations can be used to map out the potential energy surface of a reaction, locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in a computational study of the aminolysis of methyl benzoate, DFT was used to compare different possible reaction pathways, including concerted and stepwise mechanisms, and to evaluate the effect of a catalyst. researchgate.net

For a molecule like this compound, potential reactions for computational study could include its hydrolysis back to the corresponding alcohol and benzoic acid, or its reactions with various nucleophiles. These studies would involve calculating the structures and energies of all reactants, intermediates, transition states, and products. The insights gained from such studies are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netmdpi.com

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in computational chemistry aims to forecast the reactivity and selectivity of molecules in chemical reactions. This can be achieved by analyzing various calculated properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net

For this compound, the MEP map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atom of the isoquinoline ring and the oxygen atoms of the benzoate group are expected to be regions of negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon of the benzoate group would be a site of positive potential, making it a target for nucleophiles.

The energies and distributions of the HOMO and LUMO can also be used to predict reactivity. According to frontier molecular orbital theory, the reaction between a nucleophile and an electrophile is often governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. By analyzing these orbitals, one can predict the most likely sites of reaction and the stereoselectivity of the outcome. For example, in the context of developing predictive models for allylsilane reactivity, ab initio calculations have been used to understand how changes in the molecule's structure affect its reactivity. acs.org While specific predictive models for this compound are not available, the general principles of computational chemistry provide a framework for such predictions.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The prediction of NMR chemical shifts is typically done using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net The calculated chemical shifts are then often scaled or referenced to a standard (like tetramethylsilane) to allow for direct comparison with experimental data. Such calculations can help in assigning the peaks in a complex NMR spectrum to specific atoms in the molecule. researchgate.net For a molecule with multiple aromatic rings like this compound, this can be particularly useful in resolving ambiguities in the assignment.

Similarly, the IR spectrum can be calculated by computing the vibrational frequencies of the molecule and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net These predicted spectra can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecule's structure. For this compound, one would expect to see characteristic peaks for the C=O stretch of the ester, C-O stretches, and various vibrations associated with the aromatic rings.

Role in Organic Reaction Development and Synthetic Building Blocks

Contribution to Methodology Development in Heterocyclic Chemistry

The formation of compounds structurally analogous to Isoquinolin-1-yl(phenyl)methyl benzoate (B1203000) is central to the ongoing development of new synthetic methods in heterocyclic chemistry. The Reissert reaction, in its traditional form, involves the treatment of isoquinoline (B145761) with an acyl chloride and a cyanide source, typically potassium cyanide, to yield a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.

A significant variation of this reaction involves the trapping of the initially formed N-acylisoquinolinium salt with other nucleophiles, including aldehydes like benzaldehyde. While the direct synthesis of Isoquinolin-1-yl(phenyl)methyl benzoate is not explicitly detailed in numerous publications, its formation can be postulated through a Reissert-type pathway where the intermediate isoquinolinium salt reacts with benzaldehyde. The resulting alkoxide would then be acylated by benzoyl chloride to yield the target compound.

The study of such three-component reactions contributes to the expansion of the synthetic chemist's toolkit, allowing for the direct introduction of a functionalized phenylmethyl group at the C1 position of the isoquinoline nucleus. This methodology is crucial for the construction of the 1-benzylisoquinoline (B1618099) core, which is a common structural motif in a large family of alkaloids.

| Reaction Type | Reactants | Key Intermediate | Product Class |

| Reissert Reaction (Classic) | Isoquinoline, Acyl Chloride, Cyanide Source | N-Acylisoquinolinium salt | 2-Acyl-1-cyano-1,2-dihydroisoquinolines |

| Reissert-Type Reaction | Isoquinoline, Benzoyl Chloride, Benzaldehyde | N-Benzoylisoquinolinium salt | 1-(Phenyl(benzoyloxy)methyl)isoquinoline derivatives |

Applications as a Precursor in Multi-Step Organic Synthesis

This compound and its analogs serve as valuable precursors in the multi-step synthesis of more complex isoquinoline-containing molecules. The benzoate group in this compound can act as a leaving group or be hydrolyzed to reveal a secondary alcohol. This alcohol functionality can then be further manipulated, for instance, through oxidation to a ketone or by substitution reactions.

The true synthetic utility of this class of compounds lies in their ability to generate a stabilized carbanion at the C1 position upon treatment with a base. This carbanion can then react with a variety of electrophiles, enabling the introduction of diverse substituents at this position. This strategy is fundamental to the synthesis of a wide array of 1-substituted isoquinoline alkaloids.

Table of Potential Transformations:

| Starting Material | Reagent(s) | Intermediate/Product | Application |

| This compound | 1. Base (e.g., NaH) 2. Electrophile (E+) | 1-E-1-(Phenyl(benzoyloxy)methyl)-1,2-dihydroisoquinoline | Introduction of diverse functional groups at C1 |

| This compound | Hydrolizing agent (e.g., NaOH) | Isoquinolin-1-yl(phenyl)methanol (B420216) | Precursor for oxidation or substitution reactions |

| Isoquinolin-1-yl(phenyl)methanol | Oxidizing agent (e.g., PCC) | (Isoquinolin-1-yl)(phenyl)methanone | Synthesis of isoquinoline ketones |

Integration into Cascade and Tandem Reaction Sequences

The reactivity profile of Reissert-type compounds, including this compound, makes them suitable candidates for integration into cascade or tandem reaction sequences. A cascade reaction is a process involving two or more consecutive transformations in which the subsequent reaction is a result of the functionality generated in the previous step.

A plausible cascade sequence involving a derivative of this compound could begin with the base-induced formation of the C1-anion. This anion could then participate in an intramolecular reaction, such as a cyclization onto a suitably positioned electrophilic group within the same molecule. Such strategies are highly efficient as they allow for the rapid construction of complex polycyclic systems in a single synthetic operation, minimizing the need for purification of intermediates and reducing waste.

For instance, if the phenyl group or the benzoate group were to carry an appropriate tethered electrophile, an intramolecular cyclization could lead to the formation of novel fused isoquinoline heterocyclic systems. The development of such cascade reactions is a key area of contemporary organic synthesis, aimed at improving synthetic efficiency and atom economy.

Exploitation in the Synthesis of Diverse Isoquinoline-Containing Scaffolds

The ultimate value of a synthetic building block is demonstrated by its successful application in the synthesis of a variety of complex and functionally diverse molecules. The 1-phenylmethylisoquinoline unit, readily accessible through intermediates like this compound, is a cornerstone in the synthesis of a multitude of isoquinoline alkaloids.

Many of these alkaloids exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to modify the substituents on both the isoquinoline ring and the pendant phenyl group, facilitated by the versatile chemistry of Reissert-type intermediates, allows for the creation of libraries of novel compounds for drug discovery and development.

Examples of Isoquinoline-Containing Scaffolds Derivable from Related Precursors:

1-Benzylisoquinolines: The foundational structure for numerous alkaloids.

Protoberberines and Phthalideisoquinolines: Polycyclic alkaloids with a wide range of biological activities.

Aporphines and Proaporphines: Complex bridged isoquinoline alkaloids.

The synthetic strategies that likely involve intermediates structurally related to this compound provide access to these and other important molecular frameworks, highlighting the central role of this compound class in the synthesis of diverse isoquinoline-containing scaffolds.

Q & A

Q. What are the established synthetic routes for Isoquinolin-1-yl(phenyl)methyl benzoate, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves Claisen condensation under alkaline conditions, where intermediates like phenyl-1-nitrilebenzyketone are generated and directly hydrolyzed (e.g., using 48% HBr) to form ketone precursors. Subsequent reactions with hydroxylamine hydrochloride under reflux in a nitrogen atmosphere yield the target compound . Alternative routes include multi-step syntheses using polylithiated intermediates, such as reacting polylithiated 2-methylbenzoic acid phenylhydrazide with methyl benzoate derivatives (e.g., methyl 4-dimethylaminobenzoate), followed by cyclization and purification . Key factors affecting yield include:

Q. How should researchers approach the structural characterization of this compound using spectroscopic techniques?

- Methodological Answer : A combination of elemental analysis (EA) , ¹H NMR , and FT-IR is critical. For example:

- ¹H NMR : Identify aromatic protons in the isoquinoline and phenyl moieties (δ 7.2–8.5 ppm) and ester carbonyl groups (δ ~170 ppm in ¹³C NMR) .

- FT-IR : Confirm ester carbonyl stretching vibrations (~1720 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for polymorph identification .

Advanced Research Questions

Q. What mechanistic insights explain the Fries rearrangement of this compound under different catalytic conditions?

- Methodological Answer : The Fries rearrangement involves acyl migration from the ester oxygen to the aromatic ring. Catalytic pathways vary:

- Lewis acids (e.g., AlCl₃) : Promote electrophilic acylation at 130°C, yielding 4-hydroxybenzophenone derivatives .

- Heteropoly acids : Enable milder conditions (e.g., room temperature) via protonation of the carbonyl oxygen, favoring para-substitution .

Researchers should compare activation energies and regioselectivity using computational tools (e.g., DFT calculations) to optimize catalyst selection.

Q. How can researchers resolve contradictions in reported solubility parameters of this compound across different solvent systems?

Q. What advanced computational methods are suitable for predicting the mesomorphic behavior of this compound derivatives in liquid crystalline phases?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model mesophase transitions. Key parameters include:

- Aromatic core rigidity : The isoquinoline-phenyl backbone enhances nematic phase stability .

- Ester flexibility : Lateral substituents (e.g., methyl groups) reduce clearing temperatures .

Validate predictions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to correlate simulated and experimental phase behavior.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies often stem from:

- Assay variability : Antimicrobial activity tests (e.g., broth microdilution vs. disk diffusion) may yield differing MIC values .

- Structural modifications : Schiff base derivatives (e.g., with pyrimidine-thiol groups) exhibit enhanced activity compared to Mannich bases .

Researchers should standardize bioassays (e.g., CLSI guidelines) and employ SAR studies to isolate pharmacophore contributions.

Methodological Best Practices

Q. How can researchers optimize experimental design for synthesizing this compound analogs with tailored properties?

- Methodological Answer : Apply the PICO framework to define:

- Population : Target molecule (e.g., liquid crystal vs. pharmaceutical analog).

- Intervention : Synthetic route (e.g., Claisen condensation vs. Suzuki coupling).

- Comparison : Yield, purity, and scalability vs. existing methods.

- Outcome : Mesomorphic stability or bioactivity .

Use FINER criteria to ensure feasibility, novelty, and relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.